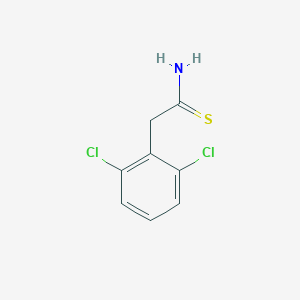

2-(2,6-Dichlorophenyl)ethanethioamide

Description

Overview of Thioamide Chemistry and their Synthetic Significance

Thioamides are a class of organosulfur compounds that are structural analogs of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. This substitution imparts unique chemical properties to the thioamide functional group, making it a versatile building block in organic synthesis. nih.govnih.gov Thioamides are more reactive than their amide counterparts towards both nucleophiles and electrophiles. nih.govacs.org They are known to be better hydrogen bond donors but weaker acceptors compared to amides. nih.govnih.gov

The synthetic significance of thioamides is vast. They serve as key intermediates in the synthesis of a wide array of heterocyclic compounds. chemrxiv.orgacs.org Furthermore, the thioamide moiety is found in various natural products and has been incorporated into biologically active molecules to enhance their therapeutic properties, such as improved target affinity and stability against enzymatic hydrolysis. chemrxiv.orgchemrxiv.org The synthesis of thioamides can be achieved through several methods, with the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent being a common approach. acs.org

Structural Features and Chemical Properties of the 2,6-Dichlorophenyl Moiety

The 2,6-dichlorophenyl group is an aromatic moiety characterized by the presence of two chlorine atoms positioned ortho to the point of attachment on the benzene (B151609) ring. These chlorine atoms exert significant electronic and steric effects on the molecule. Electronically, the chlorine atoms are electron-withdrawing through induction, which can influence the reactivity of adjacent functional groups. Sterically, the two ortho-chloro substituents create considerable bulk, which can hinder rotation around single bonds and influence the conformational preferences of the molecule. This steric hindrance can also provide a "protective" effect, shielding nearby reactive centers from attack.

Positioning of 2-(2,6-Dichlorophenyl)ethanethioamide in Contemporary Organic Synthesis Research

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several areas of contemporary organic synthesis. The presence of both a reactive thioamide group and a sterically hindered, electronically modified aromatic ring makes it an interesting candidate for the synthesis of novel heterocyclic systems and as a building block in medicinal chemistry.

The thioamide functionality can participate in various cyclization reactions to form heterocycles like thiazoles, thiadiazoles, and pyrimidines. The 2,6-dichlorophenyl group, with its specific steric and electronic properties, could direct the regioselectivity of these reactions and impart unique characteristics to the resulting heterocyclic products. Furthermore, compounds containing the 2,6-dichlorophenyl moiety have been investigated for their biological activities.

Research Gaps and Future Perspectives for this compound Studies

The primary research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and reactivity. Future research could initially focus on developing efficient and scalable synthetic routes to this compound. A detailed investigation of its fundamental chemical reactivity would be a crucial next step, exploring its behavior in various organic transformations, particularly those leveraging the unique properties of the thioamide group.

Furthermore, computational studies could provide valuable insights into its molecular structure, conformational preferences, and electronic properties, complementing experimental findings. Exploring the potential of this compound as a precursor to novel heterocyclic compounds with potential applications in materials science or medicinal chemistry represents a significant and promising avenue for future research. A thorough investigation into its coordination chemistry with various metal ions could also unveil interesting properties and applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Thioacetamide (B46855) | C2H5NS | 75.13 | Prototypical thioamide, soluble in water. wikipedia.org |

| 2,6-Dichlorophenol | C6H4Cl2O | 163.00 | Colorless solid, more acidic than phenol. wikipedia.org |

| N-(2,6-Dichlorophenyl)aniline | C12H9Cl2N | 250.12 | Analog of Diclofenac. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAMANMRMUDYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372481 | |

| Record name | 2-(2,6-dichlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-49-9 | |

| Record name | 2-(2,6-dichlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 2 2,6 Dichlorophenyl Ethanethioamide

General Reactivity Patterns of Ethanethioamide Functional Groups

The thioamide functional group, an isostere of the amide bond, exhibits distinct reactivity due to the substitution of the oxygen atom with a larger, more polarizable sulfur atom. rsc.orgresearchgate.net Thioamides are generally more reactive towards both electrophiles and nucleophiles compared to amides. nih.gov The carbon-sulfur double bond (C=S) is weaker and longer than the carbon-oxygen double bond (C=O) in amides, making it more susceptible to chemical transformations. nih.govnih.gov

The reactivity of the thioamide can be understood through its resonance structures, which show a significant contribution from a dipolar form with a negative charge on the sulfur and a positive charge on the nitrogen. This resonance delocalization results in a higher rotational barrier around the C-N bond compared to amides. nih.gov The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. Conversely, the carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. researchgate.net The protons on the carbon alpha to the thioamide group are more acidic than those in amides, allowing for the formation of enolates that can react at either the carbon or sulfur atom, depending on the electrophile. researchgate.net

Recent strategies have focused on activating the thioamide bond by N-substitution (e.g., with a tert-butoxycarbonyl group), which decreases the nN→π*C=S resonance. This "ground-state-destabilization" weakens the C-N bond and enhances the electrophilicity of the thioamide carbon, facilitating nucleophilic acyl substitution reactions like transamidation. rsc.orgnih.govnsf.gov

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

The ethanethioamide moiety is a key precursor for synthesizing a wide array of heterocyclic compounds. Its ability to act as a binucleophile (at the S and N atoms) or to provide a C-S fragment makes it invaluable in ring-forming reactions.

Ethanethioamide derivatives are utilized in the construction of pyridine (B92270) rings and more complex fused systems. For instance, cyanothioacetamide is a common starting material. In one pathway, pyridine-2(1H)-thione derivatives can be synthesized and subsequently reacted with various halogenated reagents to yield 2-S-alkylpyridine intermediates. tandfonline.com These intermediates can then be cyclized to form thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com

Further elaboration of these fused systems is possible. The aminothieno[2,3-b]pyridine products can undergo further annulation reactions with reagents like acetic anhydride, formic acid, or carbon disulfide to yield more complex fused heterocycles, such as:

Pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine derivatives. tandfonline.com

Pyrido[3′,2′:4,5]thieno[2,3-d] rsc.orgchemhelpasap.comnih.govtriazinone derivatives. tandfonline.comtandfonline.com

These multistep syntheses demonstrate the utility of the ethanethioamide group in building intricate, polycyclic aromatic systems.

Thioamide derivatives serve as precursors for the synthesis of triazine heterocycles. A synthetic route involves the reaction of thioacetamide (B46855) with chloroacetyl chloride, followed by a subsequent reaction with thiosemicarbazide (B42300). researchgate.net The resulting intermediate can then undergo base-catalyzed ring closure to yield N-(3-mercapto-1,4-dihydro-1,2,4-triazin-5-yl)ethanethioamide. researchgate.net This demonstrates a direct cyclization pathway where the thioamide nitrogen and a hydrazinyl nitrogen from the reagent participate in forming the 1,2,4-triazine (B1199460) ring.

One of the most prominent applications of thioamides in heterocyclic synthesis is the Hantzsch thiazole (B1198619) synthesis. synarchive.com This reaction involves the condensation of a thioamide, such as 2-(2,6-Dichlorophenyl)ethanethioamide, with an α-halocarbonyl compound (e.g., an α-haloketone). nih.govijper.org The reaction is known for its high yields and simplicity. chemhelpasap.com

The mechanism proceeds via an initial S-alkylation, where the nucleophilic sulfur of the thioamide attacks the carbon bearing the halogen in an SN2 reaction. youtube.comyoutube.com This is followed by an intramolecular condensation where the thioamide nitrogen attacks the carbonyl carbon, leading to a cyclized intermediate (a hydroxythiazoline). chemhelpasap.comijper.org Subsequent dehydration yields the final aromatic thiazole ring. ijper.orgyoutube.com This method allows for the regioselective synthesis of a wide variety of substituted thiazoles. nih.govrsc.orgscilit.com

| Reactant 1 | Reactant 2 | Key Steps | Product | Reference(s) |

|---|---|---|---|---|

| Thioamide (e.g., Ethanethioamide) | α-Haloketone | 1. S-alkylation (SN2) 2. Intramolecular Cyclization 3. Dehydration | Substituted Thiazole | chemhelpasap.com, ijper.org, synarchive.com, youtube.com |

The thioamide functional group is integral to annulation reactions for creating diverse heterocyclic structures.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives: The synthesis of the pyrido[2,3-d]pyrimidine core often starts from appropriately substituted pyrimidines or pyridines. mdpi.comjocpr.com For example, an o-aminonicotinonitrile can be subjected to thioacylation followed by intramolecular heterocyclization to afford the target pyrido[2,3-d]pyrimidine system. nih.gov While not a direct cyclization of an ethanethioamide, this highlights the role of the thioacyl group in the key ring-closing step.

Coumarin (B35378) Derivatives: Thioamides can be used to introduce heterocyclic moieties onto a pre-existing coumarin scaffold. In a Hantzsch-type reaction, various 3-(bromoacetyl)coumarin (B1271225) derivatives can be condensed with N-substituted thioamides in refluxing ethanol (B145695) or tetrahydrofuran (B95107). nih.govrsc.org This reaction yields 4-coumarinylthiazole derivatives, effectively annulating a thiazole ring to the coumarin structure via the reactive thioamide. nih.gov

Triazole Derivatives: Novel triazole compounds containing a thioamide group can be synthesized from raw materials such as a triazole, phenyl isothiocyanate, and an aryl ethyl ketone. researchgate.net Furthermore, thiosemicarbazide precursors, which contain a thioamide-like structure, can be cyclized under acidic or basic conditions to form 1,2,4-triazole-thiol and 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

Electrophilic and Nucleophilic Transformations at the Thioamide Moiety

The thioamide moiety possesses distinct sites for both electrophilic and nucleophilic attack. researchgate.net

Electrophilic Attack: The sulfur atom is the primary site for electrophilic attack due to its high nucleophilicity and the significant contribution of the C+-S- resonance form. It readily reacts with a variety of electrophiles, including alkylating agents and metal ions. nih.govresearchgate.net This reactivity is fundamental to the Hantzsch thiazole synthesis, where the initial step is the S-alkylation by an α-haloketone. youtube.com

Nucleophilic Attack: The carbon atom of the C=S bond is electrophilic and serves as the site for nucleophilic addition. nsf.gov Thioamides are more susceptible to nucleophilic attack than their corresponding amides. nih.gov The addition of a nucleophile to the thioamide carbon forms a tetrahedral intermediate. rsc.orgnsf.gov The outcome of this addition depends on the stability of the intermediate and the nature of the leaving groups. This reactivity is exploited in transamidation reactions, where a nucleophilic amine attacks the thioamide carbon, leading to the displacement of the original amino group. rsc.orgnih.gov

| Reaction Type | Reactive Site | Description | Example Application | Reference(s) |

|---|---|---|---|---|

| Electrophilic Attack | Sulfur Atom | The soft, nucleophilic sulfur atom attacks electrophiles. | Initial S-alkylation step in Hantzsch thiazole synthesis. | nih.gov, researchgate.net |

| Nucleophilic Attack | Carbon Atom | The electrophilic carbon atom is attacked by nucleophiles, forming a tetrahedral intermediate. | Transamidation reactions with amines. | rsc.org, nih.gov, nsf.gov |

Impact of the 2,6-Dichlorophenyl Substituent on Reactivity and Selectivity

The presence of the 2,6-dichlorophenyl group imparts distinct steric and electronic effects that profoundly modulate the reactivity of the ethanethioamide side chain. These effects are crucial in determining the selectivity of chemical transformations.

Steric Effects:

The two chlorine atoms in the ortho positions of the phenyl ring create significant steric hindrance around the bond connecting the phenyl ring to the ethanethioamide side chain. This restricted rotation is a defining characteristic of 2,6-disubstituted phenyl compounds. The bulky chlorine atoms can shield the thioamide functional group and the adjacent methylene (B1212753) bridge from the approach of reagents. This steric congestion can:

Hinder Nucleophilic Attack: The accessibility of the electrophilic carbon atom of the thioamide group to nucleophiles may be reduced.

Influence Acidity of α-Protons: The protons on the carbon atom adjacent to the phenyl ring (the α-protons) are acidic due to the electron-withdrawing nature of both the phenyl ring and the thioamide group. However, the steric bulk of the ortho-chlorine atoms can impede the approach of a base, potentially affecting the rate of deprotonation.

Direct Reaction Pathways: In reactions where multiple sites are available for attack, the steric hindrance may favor reaction at the less hindered site, thereby controlling regioselectivity. For instance, in derivatization reactions, reagents might preferentially interact with the sulfur or nitrogen atoms of the thioamide group from the less sterically crowded face.

Electronic Effects:

The chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This has several consequences for the molecule's reactivity:

Increased Electrophilicity of the Thioamide Carbon: The electron-withdrawing nature of the dichlorophenyl ring enhances the partial positive charge on the thioamide carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted analogue.

Increased Acidity of N-H and α-Protons: The inductive effect of the dichlorophenyl group, transmitted through the ethyl chain, increases the acidity of the N-H protons of the thioamide and the α-protons. Thioamides are generally known to have more acidic Cα protons than their corresponding amide counterparts. nih.gov

Modification of Thioamide Resonance: The thioamide group exhibits resonance, with contributions from a neutral form and a zwitterionic form. The electron-withdrawing 2,6-dichlorophenyl group can influence the contribution of these resonance structures, thereby affecting the nucleophilicity of the sulfur and nitrogen atoms.

The combination of these steric and electronic factors can be harnessed to achieve selectivity in derivatization reactions. For example, the choice of a bulky or a small nucleophile could lead to different reaction outcomes. Similarly, the reaction conditions, such as the choice of base, could be tailored to exploit the specific acidity of the different protons in the molecule.

Stereochemical Aspects and Control in Derivatization Reactions

A key stereochemical feature of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. wikipedia.org

Atropisomerism:

The steric clash between the ortho-chlorine atoms and the ethanethioamide side chain creates a high energy barrier to rotation around the C-C bond connecting the phenyl ring and the side chain. This can lead to the existence of stable, non-interconverting rotational isomers (atropisomers), rendering the molecule chiral even in the absence of a traditional stereocenter.

The stability of atropisomers is often classified based on their half-life of interconversion at a given temperature. nih.govnih.gov For many 2,6-disubstituted phenyl compounds, this barrier is significant enough to allow for the separation of the atropisomers. researchgate.net

| Atropisomer Class | Half-life (t1/2) at 37 °C | Approx. Rotational Barrier (ΔG‡) |

| Class 1 | < 60 s | < 20 kcal/mol |

| Class 2 | 60 s < t1/2 < 4.5 years | 20–28 kcal/mol |

| Class 3 | > 4.5 years | > 28 kcal/mol |

This table provides a general classification of atropisomers based on their rotational stability. nih.govnih.gov

The presence of this chiral axis has significant implications for derivatization reactions:

Diastereoselective Reactions: If this compound is used as a racemic mixture of its atropisomers, reaction with a chiral, non-racemic reagent can lead to the formation of diastereomeric products. These diastereomers may have different physical properties, allowing for their separation.

Asymmetric Synthesis: If a single atropisomer of this compound is used as the starting material, the inherent chirality of the molecule can be used to control the stereochemical outcome of a reaction at a prochiral center. The fixed spatial arrangement of the 2,6-dichlorophenyl group can block one face of the reacting molecule, leading to a preferred direction of attack for an incoming reagent. This is a common strategy in asymmetric synthesis.

Stereochemical Control: The control of stereochemistry in derivatization reactions would depend on the nature of the reaction. For reactions involving the α-carbon, the formation of an enolate or a related intermediate would be influenced by the conformation of the 2,6-dichlorophenyl group. The subsequent reaction of this intermediate with an electrophile could proceed with high diastereoselectivity. Similarly, reactions at the thioamide nitrogen or sulfur could be directed by the steric environment imposed by the atropisomeric structure.

In a study of a related compound, 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, the presence of the 2,6-dichlorophenylacetyl group led to the observation of rotational isomers (rotamers) in NMR studies, highlighting the conformational constraints imposed by this substituent. acs.orgresearchgate.net While this is an amide analogue, similar conformational behavior would be expected for the thioamide.

The successful application of this compound in stereocontrolled synthesis would therefore likely involve either the resolution of its atropisomers or the use of chiral auxiliaries or catalysts to favor the formation of one stereoisomer over another during derivatization.

Advanced Spectroscopic and Analytical Characterization of 2 2,6 Dichlorophenyl Ethanethioamide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the elucidation of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-(2,6-Dichlorophenyl)ethanethioamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the thioamide protons.

The protons on the dichlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, a complex splitting pattern may be observed. The methylene protons (CH₂) adjacent to the aromatic ring and the thioamide group would likely resonate as a singlet or a narrowly split multiplet in the range of δ 3.5-4.5 ppm. The chemical shift of the thioamide NH₂ protons is highly dependent on the solvent and concentration and can appear as a broad singlet over a wide range, often between δ 7.5 and 9.5 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m |

| CH₂ | 3.5 - 4.5 | s |

Note: Data are predicted based on typical values for similar structural motifs. s = singlet, m = multiplet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal is expected for the thioamide carbonyl carbon (C=S), typically appearing in the range of δ 200-210 ppm. nih.gov The carbons of the dichlorophenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm). The carbon atoms bearing the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity. The methylene carbon (CH₂) is anticipated to appear in the range of δ 40-50 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S | 200 - 210 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 128 - 132 |

| Aromatic C-ipso | 135 - 140 |

Note: Data are predicted based on typical values for similar structural motifs.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY experiments would reveal correlations between coupled protons, for instance, confirming the connectivity within the aromatic spin system.

HSQC spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the CH₂ and aromatic C-H signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=S, and C-Cl bonds.

The N-H stretching vibrations of the primary thioamide are expected to appear as two bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. A key absorption for this molecule is the C=S stretching vibration, which is typically found in the region of 1200-1000 cm⁻¹. nih.gov The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, generally below 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (thioamide) | 3300 - 3100 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 |

| C=S stretch | 1200 - 1000 |

Note: Data are predicted based on typical values for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₈Cl₂N₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the thioamide group, cleavage of the bond between the methylene group and the aromatic ring, and loss of chlorine atoms.

Table of Compound Names

| Compound Name |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of thioamides like this compound. This method is particularly advantageous for analyzing thermally labile compounds as it allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation.

In a typical ESI-MS analysis, the thioamide is dissolved in a suitable solvent and introduced into the mass spectrometer. A high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically through protonation ([M+H]⁺) or adduction with cations like sodium ([M+Na]⁺). For this compound, protonation is expected to occur at the nitrogen or sulfur atom of the thioamide group.

Tandem mass spectrometry (MS/MS) is subsequently employed to induce fragmentation of the protonated molecular ion, providing valuable structural information. The fragmentation patterns are indicative of the molecule's connectivity. Thioamides are known to exhibit characteristic fragmentation pathways, including a signature loss of a thio-radical or neutral molecule. A notable fragmentation involves the loss of SH₂ (a mass loss of approximately 34 Da), which can be a diagnostic tool for identifying thioamide-containing metabolites. nih.gov

The expected fragmentation of the [M+H]⁺ ion of this compound would likely involve cleavage of the C-C bond alpha to the thioamide group, leading to the formation of a stable dichlorobenzyl cation or related resonant structures. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, with M, M+2, and M+4 peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Calculated) | Description |

| [M+H]⁺ | C₈H₈Cl₂NS⁺ | 220.98 | Protonated molecular ion |

| [M+H - SH₂]⁺ | C₈H₆Cl₂N⁺ | 186.99 | Loss of hydrogen sulfide (B99878) |

| [C₇H₅Cl₂]⁺ | 159.98 | Dichlorobenzyl cation | |

| [C₈H₇Cl₂N]⁺ | 188.00 | Result of alpha-cleavage |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles that define its conformation.

While the specific crystal structure of this compound is not publicly available, data from the closely related compound, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, offers significant insight into the likely conformation of the 2-(2,6-dichlorophenyl)acetyl moiety. researchgate.net In this related structure, the dichlorophenyl ring is significantly twisted relative to the plane of the amide group. This high degree of torsion is a direct consequence of the steric hindrance caused by the two chlorine atoms in the ortho positions. researchgate.net A similar twisted conformation is expected for the ethanethioamide derivative.

The thioamide functional group itself has distinct stereoelectronic properties compared to an amide. The C-N bond in a thioamide has a higher rotational barrier, which reduces conformational flexibility. nih.gov Furthermore, the C=S bond is significantly longer than a C=O bond (approx. 1.71 Å vs. 1.23 Å), which influences the local geometry and intermolecular packing in the crystal lattice. nih.gov In the solid state, thioamides often participate in hydrogen bonding, typically forming dimeric structures or extended networks through N-H···S interactions.

Table 2: Representative Crystallographic Data based on a Related Acetamide (B32628) Structure researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1278 (4) |

| b (Å) | 8.4434 (4) |

| c (Å) | 10.3637 (6) |

| α (°) | 95.341 (4) |

| β (°) | 96.745 (4) |

| γ (°) | 108.880 (4) |

| Torsion Angle (Dichlorophenyl plane to amide plane) | 79.7 (7)° |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation, identification, and quantification of this compound, ensuring its purity and identifying any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the preferred method for the purity analysis of non-volatile organic compounds like thioamides. In this technique, the compound is separated based on its hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. creative-proteomics.com

For the analysis of this compound, a gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the main compound from any more or less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and thioamide group exhibit strong absorbance in the 210-280 nm range. creative-proteomics.comnih.gov The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable thioamides, GC-MS is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. Studies on similar compounds like thiobenzamide (B147508) have successfully used GC-MS to identify metabolites, demonstrating its applicability for separating and identifying related thioamide structures. asm.org However, the thermal lability of some thioamides can be a limitation, potentially causing degradation in the high-temperature injection port of the gas chromatograph. scirp.org

Table 3: Typical RP-HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size creative-proteomics.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm creative-proteomics.com |

| Column Temperature | 30 °C |

Theoretical and Computational Investigations of 2 2,6 Dichlorophenyl Ethanethioamide

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2-(2,6-Dichlorophenyl)ethanethioamide. These computational methods provide a detailed understanding of the molecule's stability, reactivity, and electronic characteristics at the atomic level. For molecules containing a dichlorophenyl group, DFT has been successfully used to calculate structural parameters and vibrational frequencies. nih.gov

DFT calculations typically commence with the optimization of the molecule's geometry to find its lowest energy conformation. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose as they offer a good balance between computational cost and accuracy for organic molecules containing heteroatoms and halogens. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For analogous aromatic compounds, DFT has been used to determine these frontier orbitals and predict reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thioamide group, indicating their susceptibility to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions. NBO analysis can quantify the delocalization of electron density and the nature of bonding within the molecule. For acetamide (B32628) derivatives, NBO analysis has been used to understand intramolecular interaction energies. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Total Energy (Hartree) | -1285.456 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Dipole Moment (Debye) | 3.45 |

Conformational Landscapes and Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the ethanethioamide moiety. The presence of two bulky chlorine atoms at the ortho positions (2 and 6) of the phenyl ring introduces significant steric hindrance, which strongly influences the preferred orientation of the phenyl ring with respect to the side chain. bohrium.comresearchgate.net

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational space. By systematically rotating specific dihedral angles and calculating the corresponding energy, the most stable conformers (local minima) and the energy barriers between them (transition states) can be identified. For this compound, a key dihedral angle would be that defining the twist of the dichlorophenyl ring relative to the ethyl group. Due to steric clash between the chlorine atoms and the side chain, a perpendicular or near-perpendicular arrangement is expected to be the most stable conformation. bohrium.com

Intramolecular interactions play a crucial role in stabilizing certain conformations. The thioamide group (-CSNH2) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S). While the sulfur atom is a weaker hydrogen bond acceptor than the oxygen in an amide, it can still participate in such interactions. nih.govchemrxiv.org Depending on the orientation of the side chain, weak intramolecular hydrogen bonds of the C-H···S or N-H···Cl type could potentially exist, further influencing the conformational preferences. The existence and strength of these non-covalent interactions can be investigated using tools like Quantum Theory of Atoms in Molecules (QTAIM).

Table 2: Key Dihedral Angles and Relative Energies of Postulated Conformers (Illustrative)

| Conformer | Dihedral Angle (Cl-C-C-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| A (Global Minimum) | 90.2 | 0.00 | Minimized Steric Repulsion |

| B | -89.8 | 0.02 | Minimized Steric Repulsion |

| Transition State | 0.0 | 8.5 | Maximal Steric Repulsion |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving thioamides. nih.gov DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed, step-by-step understanding of the reaction pathway.

For this compound, a relevant reaction to study would be its hydrolysis or its behavior in other nucleophilic substitution reactions. The thioamide group is known to be more resistant to hydrolysis than the corresponding amide, and computational studies can quantify this difference. nih.gov

The elucidation of a reaction mechanism, for instance, the transamidation of a thioamide, would involve the following computational steps:

Identification of Reactants and Products: The structures of this compound and the reacting species (e.g., a nucleophile and any catalysts) are optimized.

Locating Transition States: A search for the transition state structure connecting reactants to products is performed. This involves techniques like synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculations: Vibrational frequency calculations are performed on all stationary points (reactants, products, intermediates, and transition states). A true minimum on the PES will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products. nih.gov

These calculations can reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism and can explain the chemo- and regioselectivity of the reaction. rsc.orgacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to validate theoretical models against experimental data. For this compound, key spectroscopic techniques would include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By performing a frequency calculation on the optimized geometry, a theoretical vibrational spectrum can be generated. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, which improves agreement with experimental spectra. nih.gov The predicted spectrum for this compound would show characteristic peaks for the N-H stretch, C=S stretch, and vibrations associated with the dichlorophenyl ring.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculations provide theoretical chemical shifts for each nucleus in the molecule. These can be compared directly with experimental spectra to aid in peak assignment and confirm the molecular structure. For this compound, calculations would predict distinct signals for the aromatic and aliphatic protons, as well as for the different carbon atoms in the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Feature | Predicted Value (Scaled DFT) | Typical Experimental Range |

|---|---|---|

| IR: ν(N-H) (cm⁻¹) | 3350, 3180 | 3400-3100 |

| IR: ν(C=S) (cm⁻¹) | 1255 | 1250-1020 |

| ¹H NMR: δ(CH₂) (ppm) | 3.85 | 3.5-4.0 |

| ¹³C NMR: δ(C=S) (ppm) | 205.2 | 190-210 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, an MD simulation would provide insights into its solution-phase behavior, including:

Solvation Structure: MD can reveal how solvent molecules (e.g., water, DMSO) arrange themselves around the solute molecule. This includes identifying specific hydrogen bonding patterns between the thioamide group and the solvent. The thioamide group's properties as a weaker hydrogen bond acceptor but stronger donor compared to an amide would influence this structure. nih.gov

Conformational Dynamics: MD simulations can track the conformational changes of the molecule over time in solution. This would show the flexibility of the molecule and the relative populations of different conformers, which may differ from the gas-phase predictions due to solvent effects.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory.

To perform an MD simulation, a force field that accurately describes the intramolecular and intermolecular interactions of this compound is required. This may involve developing custom parameters for the thioamide group if they are not available in standard force fields like AMBER or CHARMM. The simulation would involve placing one or more solute molecules in a box of solvent molecules and integrating Newton's equations of motion over a period of nanoseconds to microseconds. Thioamides have been used as probes in MD simulations to study protein and peptide folding dynamics. acs.org

Molecular Design Principles and Synthetic Utility of 2 2,6 Dichlorophenyl Ethanethioamide Derivatives

Strategies for Constructing Diverse Chemical Libraries Based on the Thioamide Scaffold

The construction of diverse chemical libraries from the 2-(2,6-dichlorophenyl)ethanethioamide scaffold hinges on the reactivity of the thioamide group. This functional group can be considered a softer and more reactive analogue of an amide, allowing for a range of chemical transformations. Key strategies for library diversification include:

Heterocyclization Reactions: The thioamide moiety is a prime precursor for the synthesis of various five- and six-membered heterocycles, which are prevalent in pharmacologically active compounds. The most common reactions involve condensation with bifunctional electrophiles. For instance, α-haloketones or α-haloesters can react with the thioamide to form thiazole (B1198619) derivatives. This approach, known as the Hantzsch thiazole synthesis, is a robust method for generating highly substituted thiazoles.

S-Alkylation and Subsequent Transformations: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with various alkyl halides. The resulting thioimidate intermediate is a highly reactive species that can undergo further reactions, such as cycloadditions or rearrangements, to generate a variety of molecular frameworks.

Multicomponent Reactions (MCRs): MCRs are powerful tools for generating chemical complexity in a single step. Thioamides can participate in MCRs to produce diverse libraries of compounds. For example, a one-pot reaction involving an aldehyde, an amine, and a thioamide can lead to the formation of substituted dihydropyrimidines or related structures.

The 2,6-dichloro substitution pattern on the phenyl ring can influence these reactions by sterically hindering the approach to the reaction center and by modifying the electronic properties of the molecule.

Table 1: Potential Library Scaffolds from this compound

| Scaffold Type | Key Reactants | Potential Reaction | Resulting Heterocycle |

|---|---|---|---|

| Thiazoles | α-Haloketones | Hantzsch Thiazole Synthesis | Substituted Thiazoles |

| Thiadiazoles | Hydrazonoyl Halides | [3+2] Cycloaddition | Substituted Thiadiazoles |

| Pyrimidines | β-Dicarbonyl Compounds | Condensation | Substituted Pyrimidines |

| Triazoles | Azides | Cycloaddition | Substituted Triazoles |

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of derivatives of this compound is significantly influenced by the electronic and steric effects of the 2,6-dichlorophenyl group.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which decreases the electron density on the phenyl ring and, through inductive effects, can influence the reactivity of the adjacent ethanethioamide moiety. This can make the thioamide carbon more electrophilic and the sulfur atom less nucleophilic compared to unsubstituted analogues.

Steric Effects: The ortho-chloro substituents impose significant steric hindrance around the benzylic position. This can restrict the conformational freedom of the molecule and may hinder the approach of bulky reagents to the reactive centers. In some cases, this steric hindrance can be exploited to achieve higher selectivity in chemical reactions.

In studies of related compounds containing the 2,6-dichlorophenyl moiety, it has been observed that this group can be detrimental to certain biological activities. For example, in the context of non-nucleoside inhibitors of HIV-1 reverse transcriptase, aryl moieties different from 2,6-difluorophenyl, such as 2,6-dichlorophenyl, were generally found to be detrimental to activity. nih.gov This suggests that while the 2,6-dichloro substitution can be a useful tool for modulating reactivity, its impact on biological interactions must be carefully considered.

Development of New Synthetic Methodologies Utilizing the Compound as a Key Precursor

While specific methodologies starting from this compound are not extensively reported, the general reactivity of thioamides opens up possibilities for its use as a precursor in novel synthetic routes. One area of potential is in the synthesis of complex heterocyclic systems. For example, thioamides can be used in transition metal-catalyzed cross-coupling reactions. The sulfur atom can coordinate to the metal center, and the thioamide can act as a directing group for C-H activation on the adjacent methylene (B1212753) group or on the aromatic ring.

Furthermore, the conversion of the thioamide to other functional groups, such as nitriles or amides, under specific conditions can provide alternative pathways to desired molecules. For instance, treatment with a desulfurizing agent can convert the thioamide to a nitrile. This reaction proceeds via an intermediate that can be trapped with other reagents to generate more complex products.

Exploration of Unique Structural Motifs Derived from the 2,6-Dichlorophenyl Ethanethioamide Core

The combination of the thioamide functionality and the 2,6-dichlorophenyl group allows for the exploration of unique structural motifs that may possess interesting chemical or biological properties. For example, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems. If the thioamide nitrogen is substituted with a suitable tether containing an electrophilic site, an intramolecular cyclization could be triggered to form a medium-sized ring, a structural motif that is often challenging to synthesize.

Another area of exploration is the synthesis of conformationally restricted analogues. The steric bulk of the 2,6-dichlorophenyl group can be used to control the conformation of the molecule, which can be advantageous in the design of molecules that target specific protein binding sites.

Conclusion and Future Research Directions

Summary of Current Understanding and Contributions

The study of thioamides, organic compounds featuring a C(=S)N moiety, has revealed their significant role as versatile intermediates in organic synthesis and as crucial components in medicinal and materials chemistry. ku.dkchemrxiv.orgnih.govresearchgate.net As isosteres of amides, thioamides exhibit unique physicochemical properties stemming from the substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom. ku.dktandfonline.com This alteration modifies the electronic and steric characteristics, leading to distinct reactivity, hydrogen-bonding capabilities, and conformational preferences compared to their amide counterparts. ku.dksci-hub.se

Thioamides are recognized for their enhanced stability against proteolytic degradation, a property that has been exploited in the design of peptide and protein analogs with improved pharmacokinetic profiles. ku.dktandfonline.com The thioamide functional group is a key structural motif in several approved drugs, including the antitubercular agents ethionamide (B1671405) and prothionamide, highlighting its therapeutic relevance. chemrxiv.org Furthermore, the altered nucleophilicity and hydrogen bonding properties of thioamides have made them valuable probes for studying protein folding and dynamics. ku.dk The synthesis of thioamides has seen considerable advancements, with various methods developed for their preparation, ranging from classical thionation of amides using reagents like Lawesson's reagent to more contemporary, milder, and chemoselective approaches. mdpi.com

Despite the broad interest in the thioamide class of compounds, the current scientific literature lacks specific, detailed research on 2-(2,6-Dichlorophenyl)ethanethioamide . While general principles of thioamide chemistry can be extrapolated, the precise synthetic routes, reactivity patterns, and potential applications of this specific compound remain largely unexplored. The dichlorophenyl substitution is expected to influence its electronic properties and steric hindrance, which in turn would affect its reactivity and interaction with biological targets, but empirical data is needed to substantiate these hypotheses.

Identification of Remaining Challenges in Synthesis and Reactivity

The primary challenge concerning This compound is the absence of dedicated studies on its synthesis and reactivity. While general methods for creating 2-aryl-ethanethioamides are known, optimizing a synthetic protocol for this specific dichlorinated derivative presents several potential hurdles that need to be addressed.

Key Synthetic Challenges:

Precursor Availability and Thionation Efficiency: The synthesis would likely start from the corresponding amide, 2-(2,6-dichlorophenyl)acetamide (B1307424). The efficiency and chemoselectivity of the thionation step can be influenced by the steric hindrance imposed by the ortho-chloro substituents. Traditional thionating agents like phosphorus pentasulfide or Lawesson's reagent might require harsh conditions, potentially leading to side reactions and purification difficulties.

Stereocontrol and Side Reactions: For substituted ethanethioamides, a significant challenge during synthesis, particularly in the context of peptide chemistry, is the potential for epimerization at the α-carbon under basic conditions used for Fmoc group removal in solid-phase synthesis. chemrxiv.orgnih.gov While this is less of a concern for the parent compound, it becomes critical if further substitutions are introduced.

Scalability and Practicality: Many modern thioamide synthesis methods, while elegant, face challenges in scalability. mdpi.com Developing a practical, efficient, and scalable synthesis for This compound will be crucial for enabling its further study and potential application.

Unexplored Reactivity:

The reactivity of the thioamide group is rich and can involve reactions at the sulfur atom (e.g., alkylation, oxidation), the carbon atom (e.g., addition of nucleophiles), or the adjacent C-H bonds. The electronic effects of the 2,6-dichlorophenyl ring on these reaction pathways are yet to be determined for this specific molecule. Investigating its stability under acidic and basic conditions, its propensity for hydrolysis, and its coordination chemistry with various metals are all areas that warrant future investigation. tandfonline.com

Emerging Trends in Thioamide Chemistry Relevant to the Compound

Recent developments in thioamide chemistry offer promising avenues for the synthesis and application of This compound . These trends focus on milder reaction conditions, improved efficiency, and novel applications.

| Emerging Trend | Description | Potential Relevance to this compound |

| Catalytic Thioamide Synthesis | Development of catalytic methods, for instance using copper catalysts, for the synthesis of thioamide-containing peptides with retention of chirality. mdpi.com | Could offer a milder and more efficient route to synthesize the target compound and its derivatives, potentially avoiding harsh reagents. |

| Flow Chemistry | The use of continuous flow reactors for thioamide synthesis can offer better control over reaction parameters, improve safety (especially when using toxic reagents like H₂S), and facilitate scalability. | A flow-based synthesis could be developed for the safe and efficient production of This compound . |

| Late-Stage Functionalization | New methods are emerging for the direct conversion of amides to thioamides in complex molecules, allowing for late-stage structural modifications. | This could be applied to introduce the thioamide functionality into more complex molecules containing the 2-(2,6-dichlorophenyl)acetyl moiety. |

| Bioisosterism in Drug Design | The use of thioamides as bioisosteres for amides continues to be a strong trend, aiming to improve the stability, permeability, and bioavailability of drug candidates. tandfonline.comresearchgate.net | The title compound could be investigated as a potential pharmacophore in medicinal chemistry programs. |

| Thioamides as H₂S Donors | Thioamides are being explored as potential donors of hydrogen sulfide (B99878) (H₂S), a signaling molecule with various physiological roles. tandfonline.com | The potential of This compound to act as an H₂S donor could be a novel area of research. |

Interdisciplinary Research Opportunities

The unique structural features of This compound suggest several opportunities for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and coordination chemistry.

Medicinal Chemistry: Given that numerous chlorinated phenyl derivatives exhibit biological activity, and the thioamide group can enhance pharmacokinetic properties, this compound could be a scaffold for developing new therapeutic agents. researchgate.net Screening for anticancer, antimicrobial, or anti-inflammatory activities would be a logical first step.

Coordination Chemistry and Catalysis: Thioamides are effective ligands for a variety of transition metals. springerprofessional.de The sulfur and nitrogen atoms can act as a bidentate ligand. Exploring the coordination of This compound with metals like palladium, platinum, or gold could lead to novel complexes with interesting catalytic or photophysical properties.

Materials Science: The incorporation of thioamide moieties into polymers and other materials is an emerging area. chemrxiv.org The dichlorophenyl group could impart specific properties such as thermal stability or altered solubility. Investigating the potential of This compound as a monomer or a building block for functional materials could be a fruitful line of inquiry.

Chemical Biology: As a bioisostere of the corresponding amide, this thioamide could be used as a chemical probe to study enzyme-substrate interactions where the native substrate contains a 2-(2,6-dichlorophenyl)acetamide moiety. The altered hydrogen bonding and steric profile could provide insights into the binding pocket of target proteins. ku.dk

Q & A

Q. What are the optimized synthetic routes for 2-(2,6-Dichlorophenyl)ethanethioamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves thioacetylation of 2,6-dichlorophenyl precursors. Key steps include:

- Intermediate Preparation : Reacting 2,6-dichlorobenzyl derivatives with thioacetamide or thiourea under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Condition Optimization : Temperature (80–100°C) and pH (neutral to slightly acidic) are critical to minimize side reactions like oxidation of the thioamide group. Stirring duration (6–12 hours) impacts yield, with longer times favoring higher purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 1 : Example Reaction Conditions and Yields

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,6-Dichlorobenzyl chloride | DMF | 90 | 78 | 92 |

| 2,6-Dichlorophenylacetamide | CH₂Cl₂ | 80 | 65 | 89 |

Q. Which spectroscopic techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 3.8–4.2 ppm for CH₂ adjacent to thioamide) confirms substitution patterns .

- Mass Spectrometry (MS) : ESI-MS (m/z 220.12 [M+H]⁺) validates molecular weight .

- Elemental Analysis : Matches calculated values (C: 43.65%, H: 3.21%, Cl: 32.19%) to confirm stoichiometry .

Table 2 : Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹³C NMR | 128–135 ppm (aromatic C), 45 ppm (CH₂-S) | |

| IR | 1650 cm⁻¹ (C=S stretch) |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate hazardous waste in labeled containers; neutralize acidic byproducts before disposal .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure (15+ minutes), followed by medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on target binding using in vitro assays (e.g., enzyme inhibition). For example, 2,6-dichloro substitution enhances hydrophobic interactions with receptor pockets vs. mono-chloro analogs .

- Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cytotoxicity thresholds and validate efficacy .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The thioamide group may form hydrogen bonds with catalytic residues (e.g., Arg120) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2,6-dichloro substituents reduce electron density at the thioamide sulfur, making it less nucleophilic. Reactivity can be restored via deprotonation (e.g., using NaH) to generate a thiolate intermediate .

- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., methyl iodide vs. benzyl bromide) using HPLC to quantify product formation .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.